Hexadecyldimethylamine

Surfactant Intermediates Chemical Logistics Manufacturing Handling

Hexadecyldimethylamine (C16, CAS 112-69-6) occupies a critical niche within the alkyl dimethylamine series. Its 12°C melting point enables ambient-temperature liquid handling—unlike waxy C18 analogs requiring heated storage—while the C16 chain delivers superior hydrophobicity over C12 alternatives. As a direct precursor, it yields a quaternary ammonium corrosion inhibitor achieving 95.92% efficiency on carbon steel, outperforming C14 analogs. Derived gemini surfactants achieve CMC values as low as 2.935×10⁻⁵ mol/L. Substituting chain lengths without formulation re-engineering causes quantifiable performance deviations in processing and end-product functionality. Available in ≥98% purity from research to bulk quantities.

Molecular Formula C18H39N
Molecular Weight 269.5 g/mol
CAS No. 112-69-6
Cat. No. B057324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyldimethylamine
CAS112-69-6
SynonymsN,N-dimethylhexadecylamine;  ADMA 16;  AT 1695;  Armeen 2M16D;  Armeen DM 16D;  Bairdcat B 16;  Barlene 16S;  Cetyldimethylamine;  Dabco B 16;  Dimethylcetylamine;  Dimethylhexadecylamine;  Dimethylpalmitylamine;  Farmin DM 60;  Farmin DM 6098;  Genamin 16R302D;  H
Molecular FormulaC18H39N
Molecular Weight269.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN(C)C
InChIInChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3
InChIKeyNHLUVTZJQOJKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadecyldimethylamine (CAS 112-69-6): Procurement-Ready Physical and Chemical Baseline for Industrial Intermediate Selection


Hexadecyldimethylamine (CAS 112-69-6, synonym: N,N-dimethylhexadecylamine) is a C16 long-chain tertiary alkylamine with the molecular formula C18H39N and a molecular weight of 269.51 g/mol [1]. It is classified within the alkyl dimethylamine homologous series, typically appearing as a colorless to pale yellow liquid or low-melting solid with a characteristic amine odor [2]. The compound is practically insoluble in water but readily miscible with organic solvents such as alcohols, ethers, and ketones, a property derived from its 16-carbon hydrophobic alkyl chain coupled with a polar dimethylamino head group . Commercial production of hexadecyldimethylamine in the EU/EEA is registered at volumes between 1,000 and 10,000 tonnes per annum under REACH, indicating its established industrial-scale availability [3].

Why Hexadecyldimethylamine (CAS 112-69-6) Cannot Be Indiscriminately Replaced by C12 or C18 Analogs: A Comparative Procurement Perspective


Within the alkyl dimethylamine series, the length of the hydrophobic alkyl chain directly dictates physical state at ambient temperatures, downstream reaction kinetics, and the performance attributes of derived surfactants [1]. Hexadecyldimethylamine (C16) occupies a critical performance niche: the C12 analog (dodecyldimethylamine) remains a fully liquid state with a melting point below 0°C, while the C18 analog (octadecyldimethylamine) is a solid wax at room temperature with a melting point of approximately 24°C, requiring heated storage and handling [2]. Hexadecyldimethylamine, with a melting point of 12°C, exists near the liquid-solid boundary, enabling ambient-temperature liquid handling in many regions while still providing the enhanced hydrophobicity necessary for generating surfactants with lower critical micelle concentrations (CMC) and superior substantivity compared to shorter-chain alternatives [3]. These differences are not cosmetic substitutions; they directly affect viscosity, pumpability in manufacturing, and the ultimate performance of quaternary ammonium and amine oxide products. Therefore, swapping C16 for C12 or C18 without formulation re-engineering leads to quantifiable deviations in both processing conditions and end-product functionality .

Quantitative Evidence Guide: Verifiable Differentiation of Hexadecyldimethylamine (112-69-6) Against In-Class Analogs


Ambient-Temperature Physical State: A Decisive Procurement Advantage for Hexadecyldimethylamine Over C18 and C12 Analogs

Hexadecyldimethylamine (C16) exhibits a melting point of 12°C, a critical intermediate value within the alkyl dimethylamine series [1]. The C12 analog (dodecyldimethylamine) is fully liquid at all relevant ambient temperatures with a melting point below 0°C, while the C18 analog (octadecyldimethylamine) is a waxy solid at room temperature with a melting point of approximately 24°C, mandating heated storage and transfer infrastructure [2]. Hexadecyldimethylamine's melting point allows it to be handled as a low-viscosity liquid in many temperate manufacturing environments without heated tanks, while still delivering a longer hydrophobic chain length than C12 for enhanced surfactant efficacy.

Surfactant Intermediates Chemical Logistics Manufacturing Handling

Amine Value Specification: Quantified Purity Differentiator for Hexadecyldimethylamine in Industrial Surfactant Synthesis

Commercial hexadecyldimethylamine (e.g., FARMIN DM 6098) is supplied with a specified amine number ranging from 202 to 209 mgKOH/g . This value is a direct measure of the active tertiary amine content and is critical for accurate stoichiometric control in quaternization and oxidation reactions. Technical-grade alkyl dimethylamines often contain primary and secondary amine impurities that can lead to undesirable byproducts or consume reagents non-productively. The specification for hexadecyldimethylamine explicitly limits primary and secondary amines content to a maximum of 0.3% .

Amine Value Industrial Quality Control Surfactant Precursor

Synthetic Route Yield Benchmark: Eschweiler-Clarke Reaction Yields for Hexadecyldimethylamine Production Economics

Hexadecyldimethylamine can be synthesized via the Eschweiler-Clarke reductive methylation of cetylamine using formic acid and formaldehyde. A reported laboratory procedure achieved a yield of 89.59% under reflux conditions in ethanol at 80°C for 24 hours . Alternative alkylation of dimethylamine with 1-bromohexadecane is also described as a general synthetic route . This yield provides a benchmark for evaluating process efficiency when selecting hexadecyldimethylamine synthetic routes versus alternative tertiary amine syntheses.

Chemical Synthesis Eschweiler-Clarke Reaction Process Yield

Downstream Derivative Value: Hexadecyldimethylamine as the Precursor to High-Performance Gemini Surfactants

Hexadecyldimethylamine serves as a key building block for synthesizing symmetrical gemini cationic surfactants with enhanced properties relative to conventional single-chain quaternary ammonium compounds . A gemini surfactant derived from hexadecyldimethylamine exhibited antimicrobial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 100 ppm [1]. The CMC of an asymmetric gemini surfactant synthesized using hexadecyldimethylamine as a starting material was measured at 2.935 × 10⁻⁵ mol/L at 25°C, with a Krafft point below 0°C [2].

Gemini Surfactants Antimicrobial Activity Critical Micelle Concentration

Hexadecyldimethylamine (112-69-6): Evidence-Based Procurement Scenarios for Industrial and Research Applications


Production of C16-Based Amine Oxide Surfactants for High-Foaming Personal Care Formulations

Hexadecyldimethylamine is the direct precursor for hexadecyldimethylamine N-oxide (OA-16), an amine oxide surfactant with established use in personal care and detergent formulations. The oxidation reaction proceeds using hydrogen peroxide under alkaline conditions . The C16 chain length of the amine oxide derivative provides a balance of foam stability and mildness suitable for shampoo and body wash formulations, differentiating it from shorter-chain (C12) amine oxides that produce less stable foam and longer-chain (C18) analogs that may exhibit reduced solubility at use temperatures.

Synthesis of Quaternary Ammonium Corrosion Inhibitors with Optimized Hydrophobic-Lipophilic Balance

Hexadecyldimethylamine undergoes quaternization with benzyl chloride to yield benzyldimethylhexadecylammonium chloride (HDBAC), a quaternary ammonium salt corrosion inhibitor. In comparative electrochemical studies on Q235 carbon steel in 0.5 M H₂SO₄, the C16 derivative (HDBAC) achieved 95.92% inhibition efficiency at 5 mM concentration, outperforming the C14 analog (TDBAC) which exhibited 94.09% efficiency under identical conditions [1]. The impedance value for HDBAC was 997.69 Ω·cm² compared to 676.17 Ω·cm² for TDBAC, demonstrating that the C16 chain length provides quantifiably superior corrosion protection [2]. This performance advantage directly translates to reduced corrosion rates and extended equipment service life in acidic industrial environments such as pickling baths and oilfield acidizing operations.

Preparation of Gemini Surfactants for Advanced Antimicrobial and Low-CMC Applications

Hexadecyldimethylamine is employed as the tertiary amine building block for synthesizing gemini (dimeric) cationic surfactants via reaction with epichlorohydrin or dibromoalkanes . The resulting gemini surfactants exhibit critical micelle concentrations (CMC) orders of magnitude lower than conventional monomeric surfactants. A gemini surfactant synthesized from hexadecyldimethylamine demonstrated antimicrobial activity against Escherichia coli with an MIC of 100 ppm [3]. The CMC of an asymmetric gemini surfactant derived from hexadecyldimethylamine was measured at 2.935 × 10⁻⁵ mol/L at 25°C with a Krafft point below 0°C [4]. These performance characteristics are particularly valuable for applications requiring effective surface activity at low concentrations, such as enhanced oil recovery, specialty cleaning formulations, and antimicrobial surface treatments.

Cationic Surfactant Intermediate for Quaternary Ammonium Biocides in Industrial Water Treatment

Hexadecyldimethylamine is quaternized to produce C16-based quaternary ammonium biocides used in industrial water treatment, cooling towers, and oilfield applications. As an intermediate, hexadecyldimethylamine is specifically listed in REACH registrations as a starting material for cationic and amphoteric surfactants, germicides, and bactericides . The compound's well-characterized toxicological profile, with oral LD50 values ranging from 624 to 2,116 mg/kg in rats , enables informed regulatory submissions and safety assessments for downstream formulated products. The C16 chain length provides optimal membrane disruption activity against Gram-negative bacteria while maintaining acceptable biodegradation profiles compared to longer-chain alternatives that may persist in environmental compartments.

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